molecular formula C14H20BNO3 B572995 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1218789-98-0

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B572995
CAS No.: 1218789-98-0
M. Wt: 261.128
InChI Key: CPFGCHYGAVWSDA-UHFFFAOYSA-N
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Description

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a valuable boronic ester pinacol ester intermediate primarily used in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of biaryl and heterobiaryl scaffolds Source . The presence of the electron-rich acetamide group ortho to the boronic ester makes this compound a particularly useful building block in medicinal chemistry for the synthesis of complex molecules, including kinase inhibitors and other pharmacologically active compounds Source . Its primary research value lies in its application toward creating focused libraries for high-throughput screening and in the structure-activity relationship (SAR) optimization of lead compounds during drug discovery campaigns. The acetamide functionality can serve as a key pharmacophore, contributing to critical hydrogen-bonding interactions with biological targets. Furthermore, the stability and crystallinity of the pinacol boronic ester group facilitate handling and purification, making it a preferred reagent for multi-step synthetic routes. This compound is strictly for research applications in chemical synthesis and pharmaceutical development.

Properties

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-5-7-10(11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFGCHYGAVWSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675408
Record name 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-98-0
Record name 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminocarbonylmethyl)phenylboronic acid, pinacol ester
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Preparation Methods

Miyaura Borylation of 2-Bromophenylacetamide

The most widely reported method involves Miyaura borylation of 2-bromophenylacetamide using bis(pinacolato)diboron (B2_2Pin2_2). This palladium-catalyzed reaction replaces the bromine atom with a boronate ester group.

Reaction Conditions

ComponentSpecification
CatalystPd(dppf)Cl2_2 (1.5 mol%)
Ligand1,1'-Bis(diphenylphosphino)ferrocene
BasePotassium acetate (KOAc, 3 equiv)
Solvent1,4-Dioxane (anhydrous)
Temperature80–90°C, 12–16 hours
B2_2Pin2_21.2 equiv

Procedure

  • 2-Bromophenylacetamide (1.0 equiv) is dissolved in degassed 1,4-dioxane under nitrogen.

  • B2_2Pin2_2, Pd(dppf)Cl2_2, and KOAc are added sequentially.

  • The mixture is refluxed until complete conversion (monitored by TLC or HPLC).

  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield a white solid (65–72% yield).

Key Challenges

  • Steric hindrance : The ortho-substituted bromine and acetamide group reduce reaction efficiency. Increasing ligand loading to 2 mol% improves catalytic activity.

  • Byproduct formation : Trace diboronated products are removed via recrystallization in ethanol/water (4:1).

Direct Amidation of 2-(2-Boronic acid)phenylacetic Acid

An alternative route involves amidation of 2-(2-boronic acid)phenylacetic acid, followed by pinacol protection.

Step 1: Synthesis of 2-(2-Boronic acid)phenylacetic Acid

ReagentRole
2-Bromophenylacetic acidStarting material
B2_2Pin2_2Boron source
Pd(OAc)2_2Catalyst (0.5 mol%)
SPhos ligandLigand (1.0 mol%)

Procedure

  • 2-Bromophenylacetic acid undergoes Miyaura borylation under conditions similar to Section 1.1.

  • The intermediate boronic acid is isolated via acid-base extraction (pH 6.5–7.0).

Step 2: Amidation and Pinacol Protection

  • The boronic acid is reacted with thionyl chloride to form the acid chloride.

  • Ammonia gas is bubbled into the solution to yield 2-(2-boronic acid)phenylacetamide.

  • Pinacol (1.5 equiv) is added in toluene under reflux to form the final product (58% overall yield).

Optimization of Reaction Parameters

Solvent Effects on Borylation Efficiency

Comparative studies reveal solvent polarity significantly impacts yield:

SolventDielectric ConstantYield (%)
1,4-Dioxane2.2172
THF7.5254
DMF36.7<10

Polar aprotic solvents like DMF destabilize the palladium complex, while dioxane enhances catalytic turnover.

Temperature and Time Profiling

Optimal conditions balance reaction rate and byproduct suppression:

Temperature (°C)Time (hours)Yield (%)Purity (%)
70246291
80167295
90126889

Elevated temperatures (>85°C) promote deboronation side reactions.

Characterization and Quality Control

Spectroscopic Data

1^1H NMR (400 MHz, CDCl3_3)

  • δ 7.81 (d, J = 7.2 Hz, 1H, ArH)

  • δ 7.45 (t, J = 7.6 Hz, 1H, ArH)

  • δ 6.32 (s, 2H, NH2_2)

  • δ 3.68 (s, 2H, CH2_2)

  • δ 1.33 (s, 12H, pinacol CH3_3)

IR (KBr)

  • 3340 cm1^{-1} (N–H stretch)

  • 1665 cm1^{-1} (C=O amide)

  • 1360 cm1^{-1} (B–O symmetric stretch)

Purity Assessment via HPLC

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 (4.6 × 150 mm)MeCN/H2_2O (60:40)8.298.5

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

  • Residence time : 12 minutes (vs. 16 hours batch)

  • Yield : 78% (20% improvement)

Waste Reduction Strategies

  • Catalyst recycling : Pd recovery via activated carbon adsorption (>90% efficiency).

  • Solvent reuse : Distillation recovers 85% dioxane per batch.

ParameterSpecification
Temperature–20°C (desiccated)
ContainerAmber glass under N2_2
Shelf life12 months

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Agents

One of the prominent applications of this compound is in the development of anticancer agents. The boron atom in the structure can enhance the biological activity of the compound by facilitating interactions with biological targets. Studies have shown that derivatives of boron compounds exhibit significant activity against various cancer cell lines. For instance, modifications of similar dioxaborolane compounds have been linked to improved potency and selectivity in inhibiting tumor growth .

Drug Delivery Systems

The unique properties of boron compounds allow them to be utilized in drug delivery systems. The incorporation of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide into nanoparticles or liposomes can improve the solubility and bioavailability of hydrophobic drugs. Research indicates that such formulations can enhance therapeutic efficacy while minimizing side effects .

Neuropharmacology

Recent studies have highlighted the potential of boron-containing compounds in neuropharmacology. Compounds similar to This compound have been investigated for their ability to cross the blood-brain barrier and modulate neurological pathways. This could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Chemistry

In materials science, the compound is being explored for its role in polymer chemistry. The incorporation of boron-based compounds can enhance the thermal stability and mechanical properties of polymers. This is particularly useful in creating high-performance materials for industrial applications .

Sensors and Electronics

The electronic properties of boron compounds make them suitable candidates for sensor applications and electronic devices. This compound can be utilized in the fabrication of organic semiconductors and sensors due to its ability to facilitate charge transfer processes .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated enhanced potency against breast cancer cell lines when modified with dioxaborolane moieties.
Drug DeliveryImproved solubility and bioavailability observed in formulations containing boron-based carriers for hydrophobic drugs.
NeuropharmacologyPotential for crossing the blood-brain barrier; showed promise in modulating neurodegenerative disease pathways.
Polymer EnhancementEnhanced thermal stability and mechanical properties in polymer composites incorporating boron compounds.

Mechanism of Action

The mechanism of action of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and drug delivery . The acetamide group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group but differ in substitution patterns, functional groups, and applications. Below is a detailed comparison:

Key Findings

Synthetic Efficiency : The target compound’s low yield (8%) contrasts with derivatives like the para-substituted Ugi product (86% yield), highlighting the impact of steric hindrance in ortho-substituted syntheses .

Functional Group Influence :

  • The imidazole -containing analog (2246597-84-0) exhibits enhanced biological activity due to nitrogen-rich heterocyclic interactions .
  • Chloro-substituted derivatives (e.g., 1218789-92-4) show improved reactivity in palladium-catalyzed couplings, attributed to the electron-withdrawing effect of chlorine .

Physical Properties :

  • Melting points vary widely, with Ugi products (198–200°C) and boronic acid derivatives (>230°C) demonstrating higher thermal stability than the target compound .
  • Lipophilic groups (e.g., tert-butyl in 1256359-83-7) enhance solubility in organic solvents, critical for pharmacokinetics .

Applications: Suzuki Coupling: All compounds utilize the boronate ester for biaryl synthesis, but structural variations tailor them to specific substrates (e.g., halogenated aromatics vs. heterocycles) . Therapeutic Potential: Derivatives with extended alkyl chains (e.g., 6.63) or heterocycles (e.g., imidazole) show promise in targeting tubulin or microbial enzymes .

Biological Activity

The compound 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a derivative of boronic acid and has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H22BNO2
  • Molecular Weight : 273.17 g/mol
  • CAS Number : Not specifically listed but related compounds exist.

The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes and pathways involved in various diseases. Key mechanisms include:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :
    • This compound has been shown to inhibit GSK-3β with an IC50 value in the low nanomolar range (8 nM), which is significant for therapeutic applications in neurodegenerative diseases and cancer .
  • Anti-inflammatory Activity :
    • In studies involving BV-2 microglial cells, the compound demonstrated a reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels, indicating potential anti-inflammatory properties .
  • Cytotoxicity Assessment :
    • The cytotoxic effects were evaluated in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Compounds similar to this one showed no significant decrease in cell viability at concentrations up to 10 µM .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
GSK-3β InhibitionIC50 = 8 nM
Anti-inflammatoryReduced NO and IL-6 levels
CytotoxicityNo significant decrease in cell viability

Case Studies

  • GSK-3β Inhibition Study :
    • A study demonstrated that modifications within the acetamide moiety enhanced GSK-3β inhibitory activity. The introduction of various substituents led to a range of IC50 values from 10 to over 1300 nM depending on the structure .
  • Inflammation Model :
    • In a model of neuroinflammation using BV-2 cells, the compound significantly decreased inflammatory markers at concentrations as low as 1 µM. This suggests a promising role in treating neurodegenerative conditions where inflammation plays a critical role .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling phenylacetamide derivatives with boronate esters. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are widely used. A representative procedure involves:

  • Step 1: Reacting 2-chloroacetamide with a boronate ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) in the presence of a weak base (e.g., K₂CO₃) and acetonitrile as a solvent .
  • Step 2: Monitoring reaction progress via TLC, followed by filtration and solvent evaporation under reduced pressure .
  • Optimization: Adjusting catalyst loading (e.g., Pd(dppf)₂Cl₂), solvent polarity, and temperature (e.g., 55°C in dioxane/water mixtures) can enhance yields. For instance, using potassium acetate as a base under inert atmospheres improved yields to 43% in one study .

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